3-Hidroxipirazina-2-carboxamida
Descripción general
Descripción
T-1105, también conocido como 6-fluoro-3-hidroxi-2-pirazincarboxamida, es un compuesto antiviral de amplio espectro. Es un análogo de nucleobase que imita la estructura de la guanina y la adenina, lo que lo hace efectivo contra varios virus de ARN. T-1105 ha demostrado potencial para inhibir la replicación de virus como la influenza, el Zika y el SARS-CoV-2 .
Aplicaciones Científicas De Investigación
T-1105 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: T-1105 se utiliza como bloque de construcción en la síntesis de otros compuestos antivirales. .
Biología: T-1105 se estudia por su capacidad para inhibir la replicación viral en cultivos celulares. .
Medicina: T-1105 se está investigando como un posible fármaco antiviral. .
Industria: T-1105 se utiliza en el desarrollo de recubrimientos y materiales antivirales.
Mecanismo De Acción
T-1105 ejerce sus efectos antivirales al dirigirse a la ARN polimerasa ARN dependiente viral (RdRp). Actúa como un análogo de nucleósido, incorporándose al ARN viral durante la replicación. Esta incorporación conduce a una mutagénesis letal, causando errores en el genoma viral e inhibiendo finalmente la replicación viral .
Safety and Hazards
3-Hydroxypyrazine-2-carboxamide is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Análisis Bioquímico
Biochemical Properties
3-Hydroxypyrazine-2-carboxamide plays a crucial role in biochemical reactions, particularly as a broad-spectrum viral polymerase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with RNA-dependent RNA polymerase, where 3-Hydroxypyrazine-2-carboxamide acts as an inhibitor by converting into a ribonucleoside triphosphate (RTP) metabolite . This interaction is essential for its antiviral activity, as it inhibits the replication of RNA viruses by interfering with the viral RNA synthesis process .
Cellular Effects
3-Hydroxypyrazine-2-carboxamide has significant effects on various types of cells and cellular processes. It influences cell function by increasing levels of nicotinamide adenine dinucleotide (NAD+), which is involved in cellular processes such as energy production and DNA repair . This increase in NAD+ levels can enhance cellular metabolism and improve cell signaling pathways. Additionally, 3-Hydroxypyrazine-2-carboxamide has demonstrated antiviral activity against a range of RNA viruses, affecting viral replication within infected cells .
Molecular Mechanism
The molecular mechanism of 3-Hydroxypyrazine-2-carboxamide involves its conversion into a ribonucleoside triphosphate (RTP) metabolite, which then inhibits RNA-dependent RNA polymerase . This inhibition prevents the synthesis of viral RNA, thereby blocking viral replication. The compound’s structure allows it to be recognized by the viral polymerase as a substrate, leading to the incorporation of the RTP metabolite into the viral RNA chain, which ultimately results in chain termination .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxypyrazine-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. In vitro and in vivo studies have indicated that the compound can maintain its antiviral activity over extended periods, although the potential for resistance development needs to be monitored .
Dosage Effects in Animal Models
The effects of 3-Hydroxypyrazine-2-carboxamide vary with different dosages in animal models. At lower doses, the compound has shown promising antiviral activity with minimal adverse effects . At higher doses, there is a potential for toxicity and adverse effects, including irritation and potential drug resistance . It is essential to determine the optimal dosage that maximizes efficacy while minimizing toxicity in animal models.
Metabolic Pathways
3-Hydroxypyrazine-2-carboxamide is involved in several metabolic pathways, primarily through its conversion into a ribonucleoside triphosphate (RTP) metabolite . This metabolite interacts with RNA-dependent RNA polymerase, inhibiting viral RNA synthesis. The compound’s metabolism also involves interactions with nicotinamide adenine dinucleotide (NAD) adenylyltransferase, which facilitates its conversion into the active RTP form .
Transport and Distribution
Within cells and tissues, 3-Hydroxypyrazine-2-carboxamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by its chemical properties, allowing it to accumulate in specific tissues where it exerts its antiviral effects .
Subcellular Localization
The subcellular localization of 3-Hydroxypyrazine-2-carboxamide is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with viral RNA polymerase and other biomolecules . Post-translational modifications and targeting signals play a role in directing 3-Hydroxypyrazine-2-carboxamide to its site of action, ensuring its efficacy in inhibiting viral replication .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de T-1105 implica los siguientes pasos:
Material de partida: La síntesis comienza con 3-hidroxi-2-pirazincarboxamida.
Fluoración: La introducción de un átomo de flúor en la posición 6 del anillo de pirazina se logra utilizando un agente fluorante como el trifluoruro de dietilaminosulfuro (DAST).
Purificación: El producto final se purifica mediante técnicas de recristalización o cromatografía para obtener T-1105 puro.
Métodos de producción industrial
La producción industrial de T-1105 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados garantiza una calidad de producción consistente .
Análisis De Reacciones Químicas
Tipos de reacciones
T-1105 sufre varias reacciones químicas, que incluyen:
Oxidación: T-1105 puede oxidarse para formar su derivado oxo correspondiente.
Reducción: La reducción de T-1105 puede producir su derivado hidroxílico.
Sustitución: El átomo de flúor en T-1105 puede ser sustituido por otros grupos funcionales en condiciones apropiadas
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el metóxido de sodio o el terc-butóxido de potasio
Productos principales
Oxidación: Formación de 6-fluoro-3-oxo-2-pirazincarboxamida.
Reducción: Formación de 6-fluoro-3-hidroxi-2-pirazincarboxamida.
Sustitución: Formación de varios pirazincarboxamidas sustituidos dependiendo del nucleófilo utilizado
Comparación Con Compuestos Similares
Compuestos similares
T-705 (Favipiravir): Un análogo de nucleobase similar a T-1105, utilizado como un fármaco antiviral contra la influenza y otros virus de ARN
T-1106: Otro derivado de T-705, con modificaciones para mejorar su actividad antiviral.
Singularidad de T-1105
T-1105 es único debido a su estructura no fluorada, que proporciona una mejor estabilidad química en comparación con T-705. Esta estabilidad mejora su actividad antiviral y lo convierte en un inhibidor más potente de la replicación viral .
Propiedades
IUPAC Name |
2-oxo-1H-pyrazine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4(9)3-5(10)8-2-1-7-3/h1-2H,(H2,6,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPBAPFUXAADQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203888 | |
Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55321-99-8 | |
Record name | 2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055321998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 55321-99-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163503 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxypyrazine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PYRAZINECARBOXAMIDE, 3,4-DIHYDRO-3-OXO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R3A375F7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.